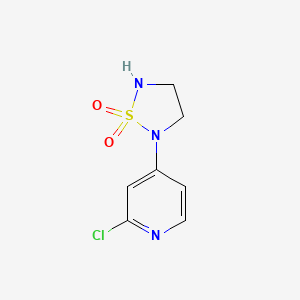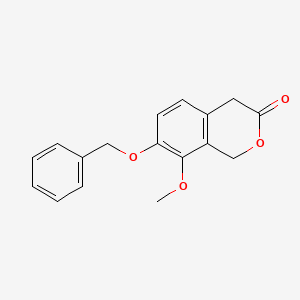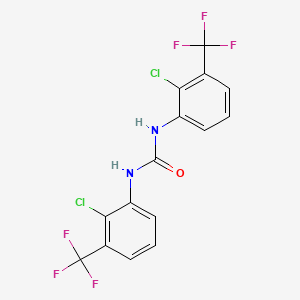
Sorafenib impurity 31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib impurity 31 is a byproduct or degradation product associated with the synthesis and stability of Sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer . Impurities in pharmaceutical compounds like Sorafenib are critical to identify and control, as they can impact the efficacy and safety of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib impurity 31 involves multiple steps, typically starting from the core structure of Sorafenib. The process often includes the use of various reagents and catalysts to introduce specific functional groups. For instance, the preparation of Sorafenib itself involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, followed by further reactions to introduce the pyridine and phenoxy groups .
Industrial Production Methods
Industrial production of Sorafenib and its impurities, including impurity 31, involves large-scale chemical synthesis under controlled conditions. The process aims to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions
Sorafenib impurity 31 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Sorafenib impurity 31 has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard to study the stability and degradation pathways of Sorafenib.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Toxicology Studies: Investigated for its potential genotoxicity and other toxicological effects to ensure the safety of Sorafenib.
Mecanismo De Acción
The mechanism of action of Sorafenib impurity 31 is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and reactivity can provide insights into the stability and efficacy of Sorafenib. The molecular targets and pathways involved in its formation are related to the chemical reactions and conditions used during the synthesis of Sorafenib .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sorafenib impurity 31 include other impurities and degradation products formed during the synthesis of Sorafenib, such as:
N-Desmethyl Sorafenib: A metabolite of Sorafenib.
Sorafenib N-oxide: An oxidation product of Sorafenib.
Uniqueness
This compound is unique in its specific structure and formation pathway, which distinguishes it from other impurities. Its identification and characterization are crucial for ensuring the quality and safety of Sorafenib as a pharmaceutical product .
Propiedades
Fórmula molecular |
C15H8Cl2F6N2O |
|---|---|
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
1,3-bis[2-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-7(14(18,19)20)3-1-5-9(11)24-13(26)25-10-6-2-4-8(12(10)17)15(21,22)23/h1-6H,(H2,24,25,26) |
Clave InChI |
ZJBIFNKYPBWURH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NC(=O)NC2=CC=CC(=C2Cl)C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


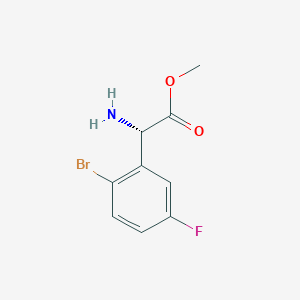
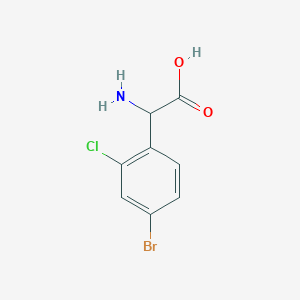

![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)



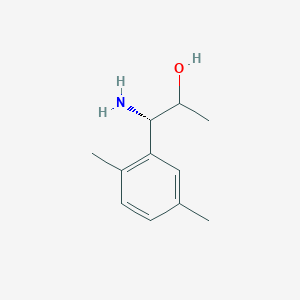
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
